(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c1-24-13-7-5-12(6-8-13)17(23)22-10-9-21-18(22)25-11-14-15(19)3-2-4-16(14)20/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWRADBKOISNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone , often referred to as a novel imidazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₂O₂S |
| Molecular Weight | 368.87 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Anticancer Potential
Research has highlighted the anticancer potential of imidazole derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
The biological activity of this compound is attributed to its interaction with specific biological targets:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing inhibitory neurotransmission which can be beneficial in treating anxiety and seizure disorders .
- Enzyme Inhibition : The thioether moiety may facilitate interactions with enzymes involved in metabolic pathways, leading to altered substrate availability and enzyme activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various imidazole derivatives found that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a comparative analysis with established anticancer agents, the compound demonstrated IC50 values lower than those of conventional treatments in several cancer cell lines, indicating a promising therapeutic index.
Pharmacological Studies
- Antimicrobial Testing : Evaluated against a panel of bacterial strains, the compound showed efficacy comparable to standard antibiotics.
- Cytotoxicity Assays : Conducted on multiple cancer cell lines; results indicated significant cytotoxic effects with minimal effects on normal cells.
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring appears crucial for enhancing the compound's biological activity. Substituents at specific positions on the aromatic rings have been shown to influence both potency and selectivity towards biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key structural features are compared to analogous imidazole and triazole derivatives (Table 1):
Key Observations:
- Substituent Effects:
- The 2-chloro-6-fluorobenzylthio group introduces steric bulk and halogen-based electronegativity, contrasting with trifluoromethyl (CF₃) or sulfonyl groups in analogs.
- The 4-methoxyphenyl ketone provides electron-donating character, differing from electron-withdrawing substituents like sulfonyl or CF₃ in triazole derivatives .
- Sulfur-Containing Groups: The thioether (C-S-C) in the target compound is less polar than the thione (C=S) or sulfonyl (SO₂) groups in triazoles, which may influence solubility and metabolic stability .
Spectroscopic and Physical Properties
- IR Spectroscopy:
- NMR Spectroscopy:
Research Findings and Data Tables
Table 2: Comparative Bioactivity of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
